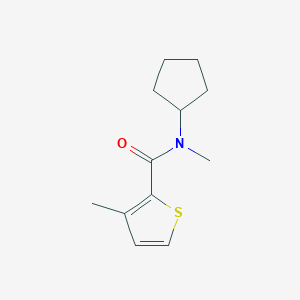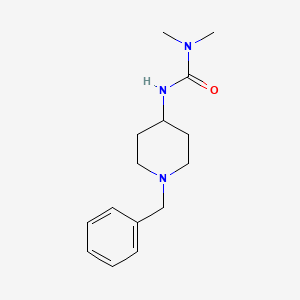![molecular formula C15H22N2O3 B7508399 3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7508399.png)
3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MBP or 4'-Methyl-α-pyrrolidinobutiophenone. It is a designer drug that belongs to the cathinone family and is structurally similar to amphetamines.
Mécanisme D'action
The exact mechanism of action of 3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. These neurotransmitters are responsible for regulating mood, behavior, and emotions.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, which can help improve mood and reduce anxiety. It has also been found to increase heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one in lab experiments include its potential therapeutic applications and its ability to increase the levels of certain neurotransmitters in the brain. However, its limitations include its potential for abuse and the lack of understanding of its exact mechanism of action.
Orientations Futures
There are several future directions for the study of 3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one. These include further studies on its potential therapeutic applications, its mechanism of action, and its potential for abuse. Additionally, research could be conducted on the development of new compounds that are structurally similar to this compound and their potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one involves the reaction of 4-methylpropiophenone with hydroxylamine to form the oxime. The oxime is then reduced to the amine using sodium borohydride. The amine is then reacted with 2-methylfuran-3-carboxylic acid chloride to form the final product.
Applications De Recherche Scientifique
3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one has been extensively studied for its potential therapeutic applications. It has been found to possess significant anti-depressant and anti-anxiety properties. It has also been found to be effective in treating substance abuse disorders.
Propriétés
IUPAC Name |
3-methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)10-14(18)16-5-7-17(8-6-16)15(19)13-4-9-20-12(13)3/h4,9,11H,5-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZBMPKQFNCTJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)
![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)
![3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7508341.png)





![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508404.png)



